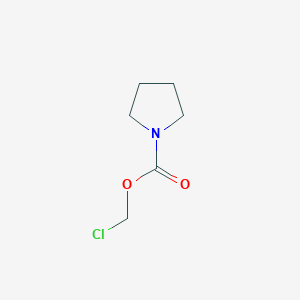
Clorometil pirrolidina-1-carboxilato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl Pyrrolidine-1-carboxylate is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a chloromethyl group and a carboxylate ester
Aplicaciones Científicas De Investigación
Chloromethyl Pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
Target of Action
Chloromethyl Pyrrolidine-1-carboxylate, also known as 1-Pyrrolidinecarboxylic acid chloromethyl ester, is a pyrrolidine derivative . Pyrrolidine derivatives are recognized for their wide range of applications in medicinal chemistry . They are known to interact with various targets, including enzymes involved in proline metabolism .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some pyrrolidine derivatives have been found to inhibit certain enzymes, thereby affecting the metabolic pathways in which these enzymes are involved .
Biochemical Pathways
Pyrrolidine derivatives, including Chloromethyl Pyrrolidine-1-carboxylate, may affect the proline metabolic cycle . This cycle involves the interconversion of L-proline and L-glutamate, and it plays a crucial role in maintaining redox homeostasis between the cytosol and mitochondria . The enzyme Δ1-pyrroline-5-carboxylate reductase (PYCR), which catalyzes the final step of proline biosynthesis, is a potential target of pyrrolidine derivatives .
Pharmacokinetics
The compound’s molecular weight (1636 g/mol) and its chemical structure suggest that it may have certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The molecular and cellular effects of Chloromethyl Pyrrolidine-1-carboxylate’s action are likely to be diverse, given the wide range of biological activities associated with pyrrolidine derivatives . These effects may include changes in enzyme activity, alterations in metabolic pathways, and potential impacts on cellular growth and death pathways .
Análisis Bioquímico
Biochemical Properties
It is known that pyrrolidine derivatives, which include Chloromethyl Pyrrolidine-1-carboxylate, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that pyrrolidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that pyrroline-5-carboxylate reductase (PYCR), the last enzyme in proline synthesis, converts P5C into proline
Subcellular Localization
It is known that the enzyme PYCR, which is involved in proline synthesis, is present in the cytoplasm of soybean roots and nodules as well as in leaves
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Chloromethyl Pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with chloromethyl chloroformate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Pyrrolidine+Chloromethyl Chloroformate→Chloromethyl Pyrrolidine-1-carboxylate+HCl
Industrial Production Methods: In an industrial setting, the production of Chloromethyl Pyrrolidine-1-carboxylate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Chloromethyl Pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced forms.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Formation of substituted pyrrolidine derivatives.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of alcohols or alkanes.
Comparación Con Compuestos Similares
Pyrrolidine-2-carboxylate: Lacks the chloromethyl group, resulting in different reactivity and applications.
N-Methyl Pyrrolidine-1-carboxylate: Substituted with a methyl group instead of a chloromethyl group, leading to variations in chemical behavior.
Chloromethyl Pyrrolidine-2-carboxylate: Similar structure but with the carboxylate group at a different position, affecting its reactivity and applications.
Uniqueness: Chloromethyl Pyrrolidine-1-carboxylate is unique due to the presence of both the chloromethyl and carboxylate groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications.
Propiedades
IUPAC Name |
chloromethyl pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2/c7-5-10-6(9)8-3-1-2-4-8/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQRWSRWSWLRGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)OCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93765-67-4 |
Source


|
| Record name | chloromethyl pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

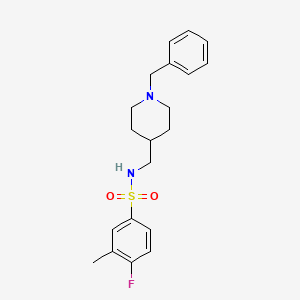
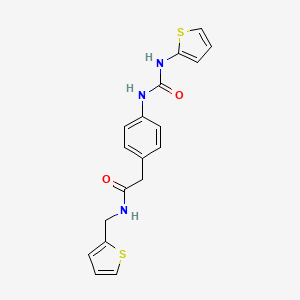
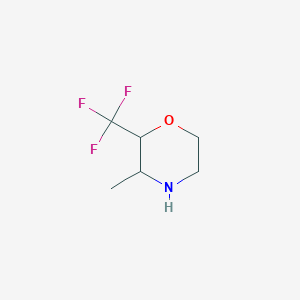

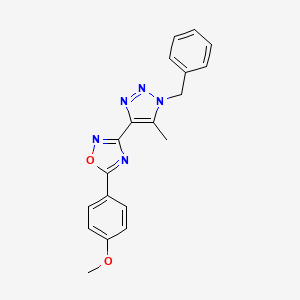
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide](/img/structure/B2456084.png)
![N-phenethyl-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2456086.png)
![6-{2-[(3-fluorophenyl)amino]-1,3-thiazol-4-yl}-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2456088.png)
![3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2456089.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2456093.png)
![ethyl (2Z)-2-(methoxyimino)-2-{2-[(2E)-3-phenylprop-2-enamido]-1,3-thiazol-4-yl}acetate](/img/structure/B2456094.png)
![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-cyclopropylacetate](/img/structure/B2456095.png)
![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid](/img/structure/B2456097.png)
